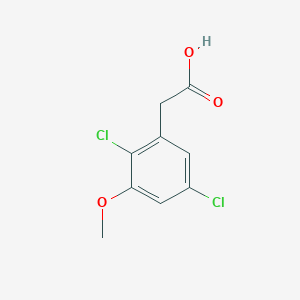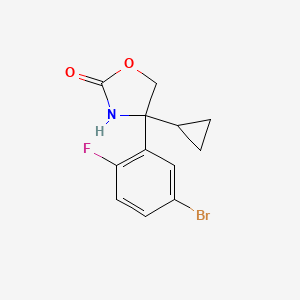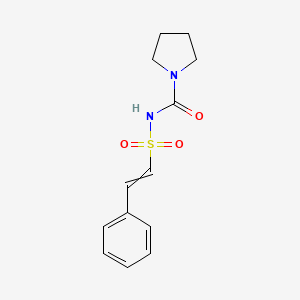![molecular formula C5H6N2O5S B8502698 4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]-](/img/structure/B8502698.png)
4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]- is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a carboxylic acid group at the fourth position and a methylsulfonylamino group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide
Catalysts: Bases like triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the oxazole ring.
Aplicaciones Científicas De Investigación
4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Thiazolecarboxylic acid: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
Isoxazole-4-carboxylic acid: Contains an additional nitrogen atom in the ring, altering its chemical properties.
Benzoxazole: A fused ring system with a benzene ring, providing different reactivity and applications.
Uniqueness
4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]- is unique due to its specific functional groups and the resulting chemical properties. The presence of the methylsulfonylamino group imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H6N2O5S |
|---|---|
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
2-(methanesulfonamido)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O5S/c1-13(10,11)7-5-6-3(2-12-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
Clave InChI |
OPCSHCMDIRKQFH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=NC(=CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)

![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)



![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(2,4-dichloro-phenyl)-ethyl]-amine](/img/structure/B8502716.png)

